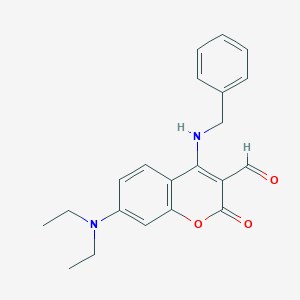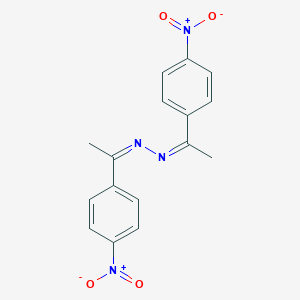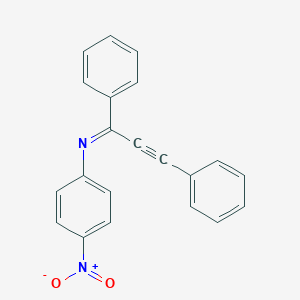![molecular formula C19H27NO2 B274393 3-[(2-Ethoxybenzyl)amino]-1-adamantanol](/img/structure/B274393.png)
3-[(2-Ethoxybenzyl)amino]-1-adamantanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Ethoxybenzyl)amino]-1-adamantanol, also known as AEB071, is a small molecule inhibitor of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a crucial role in regulating various cellular processes, including proliferation, differentiation, apoptosis, and inflammation. AEB071 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and transplant rejection.
Mecanismo De Acción
3-[(2-Ethoxybenzyl)amino]-1-adamantanol is a selective inhibitor of PKC, specifically targeting the PKCα, PKCβ, and PKCθ isoforms. PKC plays a crucial role in the activation of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation. This compound inhibits PKC activity by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate immune responses. This compound has also been shown to reduce inflammation and cytokine production in animal models of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2-Ethoxybenzyl)amino]-1-adamantanol has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective tool for studying PKC signaling pathways. This compound is also highly selective for PKC isoforms, thereby minimizing off-target effects. However, one limitation of this compound is its relatively low potency compared to other PKC inhibitors, which may require higher concentrations to achieve the desired effect.
Direcciones Futuras
There are several future directions for research on 3-[(2-Ethoxybenzyl)amino]-1-adamantanol. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of interest is the identification of biomarkers that can predict the response to this compound treatment in cancer and autoimmune disorders. Finally, the combination of this compound with other targeted therapies or immunotherapies may enhance its therapeutic efficacy in various diseases.
Métodos De Síntesis
The synthesis of 3-[(2-Ethoxybenzyl)amino]-1-adamantanol is a multi-step process that involves the reaction of 2-ethoxybenzylamine with adamantane-1-carboxylic acid, followed by a series of chemical transformations, including oxidation, reduction, and protection/deprotection steps. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-[(2-Ethoxybenzyl)amino]-1-adamantanol has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor effects in preclinical studies. This compound has been tested in clinical trials for the treatment of various cancers, including breast cancer, melanoma, and lymphoma, as well as autoimmune disorders such as psoriasis and multiple sclerosis.
Propiedades
Fórmula molecular |
C19H27NO2 |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
3-[(2-ethoxyphenyl)methylamino]adamantan-1-ol |
InChI |
InChI=1S/C19H27NO2/c1-2-22-17-6-4-3-5-16(17)12-20-18-8-14-7-15(9-18)11-19(21,10-14)13-18/h3-6,14-15,20-21H,2,7-13H2,1H3 |
Clave InChI |
DNQFOLNHDMVUHM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)(C3)O |
SMILES canónico |
CCOC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)(C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1,1'-Biphenyl]-4-ylethanone (1-phenylethylidene)hydrazone](/img/structure/B274314.png)

![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)
![[1,2,4]Triazole, 4-benzylidenamino-](/img/structure/B274319.png)

![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)
![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)

![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)


![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)